2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)-

Description

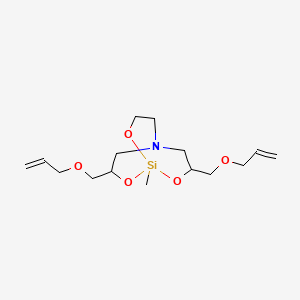

The compound 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- belongs to the silatrane family, characterized by a bicyclic structure with a silicon atom coordinated to nitrogen via three oxygen bridges. This specific derivative features a methyl group at the 1-position and propenyloxy-methyl substituents at the 3- and 7-positions. Silatranes are known for their unique intramolecular Si←N dative bond, which influences their chemical reactivity, stability, and biological activity .

Properties

CAS No. |

225504-94-9 |

|---|---|

Molecular Formula |

C15H27NO5Si |

Molecular Weight |

329.46 g/mol |

IUPAC Name |

1-methyl-3,7-bis(prop-2-enoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C15H27NO5Si/c1-4-7-17-12-14-10-16-6-9-19-22(3,20-14)21-15(11-16)13-18-8-5-2/h4-5,14-15H,1-2,6-13H2,3H3 |

InChI Key |

RIJXUGZJVFAWFI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]12OCCN(CC(O1)COCC=C)CC(O2)COCC=C |

Origin of Product |

United States |

Preparation Methods

Overview of Structural Features Relevant to Synthesis

- The bicyclic silatrane core: 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane scaffold.

- Methyl substitution at the silicon atom (1-methyl).

- Bis-substitution at positions 3 and 7 with (2-propenyloxy)methyl groups (allyl ether functionalities).

The presence of silatrane core suggests the synthesis involves intramolecular cyclization involving silicon, oxygen, and nitrogen atoms, while the allyl ether groups are typically introduced via etherification reactions.

Preparation Methods

General Synthetic Strategy

The preparation of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives generally follows a multistep approach:

- Formation of the silatrane core : This involves condensation of triethanolamine derivatives with silicon halides or alkoxysilanes, leading to intramolecular cyclization forming the bicyclic silatrane structure.

- Introduction of methyl group at silicon : Methylation of the silicon center is achieved either by using methyl-substituted silanes as starting materials or by post-cyclization methylation.

- Functionalization with allyl ether groups : Allyl bromide or allyl chloride is reacted with hydroxymethyl groups on the silatrane scaffold to install (2-propenyloxy)methyl substituents via nucleophilic substitution.

Detailed Synthetic Route

Step 1: Synthesis of 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane (Silatrane Core)

- Starting materials : Triethanolamine (N(CH2CH2OH)3) and methyltrichlorosilane (CH3SiCl3).

- Reaction conditions : Triethanolamine is reacted with methyltrichlorosilane under controlled temperature (0–25 °C) in an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

- Mechanism : The hydroxyl groups of triethanolamine coordinate and condense with the silicon center, releasing HCl and forming the bicyclic silatrane core via intramolecular cyclization.

- Work-up : The reaction mixture is neutralized, and the product is purified by distillation or recrystallization.

Step 2: Hydroxymethylation at Positions 3 and 7

- The silatrane core contains reactive sites at the ethylene linkers where hydroxymethyl groups can be introduced via formaldehyde addition under basic conditions.

- This step generates 3,7-bis(hydroxymethyl)-1-methylsilatrane intermediates.

Step 3: Allylation to Form 1-methyl-3,7-bis((2-propenyloxy)methyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane

- Reagents : Allyl bromide or allyl chloride.

- Conditions : The bis(hydroxymethyl) silatrane intermediate is treated with allyl halides in the presence of a base such as potassium carbonate or sodium hydride, typically in an aprotic solvent like dimethylformamide (DMF) or acetone.

- Reaction : The hydroxyl groups are converted to allyl ethers via nucleophilic substitution.

- Purification : The final product is isolated by extraction and chromatographic purification.

Data Table: Summary of Preparation Parameters

| Step | Reaction | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Silatrane core formation | Triethanolamine + Methyltrichlorosilane | 0–25 °C, inert atmosphere, neutralization | 70–85 | Intramolecular cyclization; HCl byproduct |

| 2 | Hydroxymethylation | Silatrane core | Formaldehyde, base (NaOH), aqueous medium | 60–75 | Positions 3 and 7 hydroxymethylated |

| 3 | Allylation | Bis(hydroxymethyl) silatrane | Allyl bromide/chloride, K2CO3 or NaH, DMF | 65–80 | Formation of (2-propenyloxy)methyl ethers |

Research Discoveries and Mechanistic Insights

- Intramolecular Coordination : The silatrane core formation is driven by strong intramolecular coordination between nitrogen and silicon atoms, stabilizing the bicyclic structure.

- Selective Functionalization : The hydroxymethylation step selectively targets the ethylene linkers without disrupting the silatrane cage, enabling subsequent allylation.

- Allyl Ether Reactivity : The allyl ether groups introduced confer reactive sites for further polymerization or cross-linking, making this compound a versatile building block in materials chemistry.

- Ionization and Stability : Mass spectrometry and photoelectron spectroscopy studies confirm the stability of the silatrane core and the electronic environment of the silicon atom, which influences reactivity during synthesis.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.

Oxidation and Reduction: These reactions can modify the oxidation state of the silicon atom, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include mercury (II) salts, which facilitate the substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions are 1-substituted silatranes, which have various applications in different fields .

Scientific Research Applications

Catalysis

Silatrane compounds have been studied for their potential as catalysts in organic reactions. The presence of silicon in the structure allows for unique interactions with substrates, enhancing reaction rates and selectivity. Research indicates that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives can facilitate reactions such as:

- Aldol Condensation : The compound can act as a catalyst in aldol reactions due to its ability to stabilize transition states.

- Michael Additions : Its unique structure allows for effective activation of Michael acceptors.

Drug Delivery Systems

The silatrane framework is being explored for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. Case studies have shown:

- Targeted Delivery : Modifications to the silatrane structure can enhance the targeting of specific tissues or cells.

- Controlled Release : The compound can be engineered to provide controlled release profiles for encapsulated drugs.

Material Science

The incorporation of silatrane compounds into polymer matrices has been investigated for improving material properties such as:

- Thermal Stability : Silatrane-based polymers exhibit enhanced thermal stability compared to traditional polymers.

- Mechanical Strength : The unique molecular interactions within the silatrane framework can lead to improved mechanical properties.

Several studies have highlighted the applications of this compound:

- Drug Delivery Research : A study published in Journal of Controlled Release demonstrated that modifying the silatrane structure improved the encapsulation efficiency and release kinetics of anticancer drugs.

- Catalytic Applications : Research in Chemical Communications showed that using this compound as a catalyst in Michael additions resulted in higher yields compared to traditional catalysts.

- Material Science Innovations : A publication in Macromolecules reported on the synthesis of silatrane-based polymers that exhibited superior thermal and mechanical properties suitable for high-performance applications.

Mechanism of Action

The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, as a reversible cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1-Methylsilatrane

- Structure : Lacks propenyloxy groups; methyl substituent at the 1-position.

- Occurrence: Detected in Xenorhabdus sp. bacterium (2.37% of metabolites) .

- Toxicity : Reported at 320 mg/kg in firefighting foam formulations .

- Synthesis : Derived from parent silatrane (HSi(OCH2CH2)3N) via substitution reactions with methylating agents .

2.1.2. 1-Methoxysilatrane

- Structure : Methoxy group at the 1-position.

- Properties : Higher toxicity (600 mg/kg) compared to the methyl analogue, possibly due to increased electrophilicity .

- Synthesis : Reacts with mercury(II) acetate to form stable derivatives .

2.1.3. 1-Ethenylsilatrane

- Structure : Ethenyl (vinyl) group at the 1-position.

- Occurrence : Identified in metabolite studies of germinated Bambara groundnut flour .

- Reactivity : The ethenyl group may participate in polymerization or addition reactions, unlike the methyl or propenyloxy substituents.

2.1.4. 1-(Chloromethyl)silatrane

- Structure : Chloromethyl substituent at the 1-position.

- Applications: Potential precursor for further functionalization due to the reactive C-Cl bond .

Boron Analogues

2.2.1. 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane

- Structure : Boron replaces silicon; methyl groups at 3,7,10-positions.

- Physical Properties :

- Reactivity : Weaker B←N bond compared to Si←N, leading to lower thermal stability .

Substituent Effects

- Steric Effects : Bulkier propenyloxy groups at 3- and 7-positions could hinder nucleophilic attack at the silicon center, increasing kinetic stability .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Thermochemical Data for Boron vs. Silicon Analogues

| Property | 1-Methylsilatrane (Si) | 3,7,10-Trimethylboratrane (B) |

|---|---|---|

| ΔfusH (kJ/mol) | Not reported | 8.78 |

| ΔsubH (kJ/mol) | Not reported | 111.90 ± 0.90 |

| Bond Strength (Si/BN) | Strong Si←N | Weaker B←N |

Key Research Findings

- Synthetic Utility : The parent silatrane (HSi(OCH2CH2)3N) is a versatile reagent for synthesizing 1-substituted derivatives, including methyl, methoxy, and ethenyl variants, via reactions with mercury(II) salts .

- Biological Relevance : Silatranes are produced by microorganisms (e.g., Bacillus amyloliquefaciens) and may exhibit antifungal or antimicrobial properties .

- Toxicity Trends : Methoxy-substituted silatranes show higher toxicity than methyl analogues, suggesting substituent electronegativity impacts biological activity .

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methyl-3,7-bis((2-propenyloxy)methyl)- is a complex organosilicon compound belonging to the class of silatranes. Its unique bicyclic structure incorporates both nitrogen and silicon atoms, which contribute to its diverse biological activities. This article explores the compound's biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H17NO3Si

- Molecular Weight : 251.3538 g/mol

- CAS Registry Number : 2097-19-0

- IUPAC Name : 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane

The structure of the compound can be represented as follows:

Target of Action

The compound exhibits a range of biological activities attributed to its ability to interact with various biological systems. Its mechanism of action includes:

- Hydrolysis Control : The compound can control hydrolysis, forming stable siloxane monolayers on surfaces, which may affect membrane interactions and cellular processes.

- Antitumor Activity : It has been reported to inhibit the growth of Erlich ascites cancer in mice by 41% to 53%, indicating potential as an antitumor agent.

Cellular Effects

Research indicates that this silatrane derivative may demonstrate cytotoxic effects against certain cancer cell lines. The presence of an intramolecular coordinate bond (N→Si) enhances its physiological activity.

Interaction with Biological Membranes

The ability to form stable siloxane monolayers suggests interactions with biological membranes that could alter membrane fluidity and permeability, impacting various biochemical pathways.

Antimicrobial Properties

Studies have suggested that derivatives of this compound exhibit antimicrobial properties. For instance:

- A study showed that silatrane compounds can inhibit the growth of specific bacterial strains, highlighting their potential as antimicrobial agents.

Cytotoxicity Studies

A detailed investigation into its cytotoxic effects revealed:

- The compound displayed significant cytotoxicity against several cancer cell lines in vitro.

- Further studies are needed to elucidate the precise molecular mechanisms behind these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Structure | Methyl group enhances solubility |

| 1-Phenylsilatrane | Structure | Phenyl group increases aromatic character |

| 1-Ethenylsilatrane | Structure | Vinyl group allows for polymerization |

These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives, and how can reaction parameters be controlled to improve yield?

- Methodological Answer : The compound is synthesized via transesterification or condensation reactions. For example, reacting silatrane precursors with propenyloxy-methyl groups under reflux in anhydrous ethanol with catalytic acetic acid (5 drops per 0.001 mol substrate) achieves moderate yields (~60–70%) . Key parameters include:

- Temperature : Maintain reflux at 78°C to avoid side reactions.

- Solvent purity : Use absolute ethanol to prevent hydrolysis of silatrane intermediates.

- Stoichiometry : A 1:1 molar ratio of silatrane precursor to allylating agent minimizes by-products.

Characterization via H/C NMR and GC-MS is critical to confirm structural integrity .

Q. How can the stereochemical configuration and molecular geometry of this bicyclic silatrane be rigorously validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclo[3.3.3]undecane framework and substituent orientation. For computational validation, DFT (e.g., B3LYP/6-311G(d,p)) optimizes the structure and compares calculated bond lengths/angles with crystallographic data. IR spectroscopy (Si-O stretching at 950–1050 cm) and Si NMR (chemical shifts near -60 to -80 ppm) further confirm silicon coordination .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in silicon-mediated catalysis, particularly in cross-coupling or polymerization reactions?

- Methodological Answer : The silatrane’s pentacoordinate silicon center acts as a Lewis acid, facilitating substrate activation. Kinetic studies (e.g., monitoring reaction progress via in situ Si NMR) reveal that allyloxy groups enhance electron density at silicon, accelerating nucleophilic substitutions. For example, in hydrosilylation, the compound’s stability in protic solvents (due to its bicyclic structure) contrasts with conventional silanes, enabling aqueous-phase catalysis .

Q. How do structural modifications (e.g., varying allyloxy substituents) impact the compound’s thermal stability and hydrolytic resistance?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures (>250°C) correlate with substituent bulkiness. Hydrolytic stability is tested by exposing derivatives to pH 2–12 buffers and quantifying silicon release via ICP-OES. Allyloxy groups reduce hydrolysis rates compared to methoxy analogs due to steric shielding of the Si-O bond .

Q. What experimental strategies resolve contradictions in reported bioactivity data for silatrane derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting bioavailability). Standardize testing using:

- Cell lines : Compare results across multiple lines (e.g., HEK-293 vs. HeLa) to identify tissue-specific effects.

- DMSO concentration : Limit to <0.1% to avoid solvent interference.

- Positive controls : Include known inhibitors (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

Methodological Design & Data Analysis

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. Parameterize the silicon center using the AMBER force field with modified bond angles (100–110°) to reflect pentacoordination. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC/LC values. Bootstrap resampling (1,000 iterations) quantifies uncertainty. For multivariate data (e.g., oxidative stress + apoptosis markers), apply PCA (principal component analysis) to identify dominant toxicity pathways .

Theoretical & Comparative Research

Q. How does this silatrane’s reactivity compare to analogous borabicyclo or phosphabicyclo compounds?

- Methodological Answer : Comparative studies using Hammett substituent constants show silatranes exhibit higher electrophilicity than borabicyclo derivatives (e.g., 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane) due to silicon’s lower electronegativity. Phosphabicyclo analogs (e.g., 2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane) display stronger base character, influencing catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.